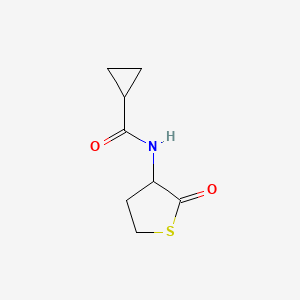

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide

Descripción

N-(2-Oxothiolan-3-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropane carboxamide core linked to a 2-oxothiolan-3-yl moiety. Though direct data on this compound are absent in the provided evidence, structural analogs and related synthetic methodologies offer insights into its properties and applications .

Propiedades

IUPAC Name |

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c10-7(5-1-2-5)9-6-3-4-12-8(6)11/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEFMBLWHIYHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCSC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing N-(2-oxothiolan-3-yl)cyclopropanecarboxamide. One common method involves the reaction of cyclopropylamine with 2-chlorothiophene-3-carboxylic acid. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Another method involves the reaction of cyclopropylamine with 2-chlorothiophene-3-carbonyl chloride. This reaction also requires a base and a solvent, and the product is purified using similar techniques.

Industrial Production Methods

Industrial production of N-(2-oxothiolan-3-yl)cyclopropanecarboxamide often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is substituted with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiolane compounds.

Aplicaciones Científicas De Investigación

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of N-(2-oxothiolan-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its unique structure allows it to interact with cellular membranes, leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Heterocyclic Components : The 2-oxothiolan in the target compound differs from the dithiolane in 7c () by replacing one sulfur with an oxygen, likely increasing polarity and altering metabolic pathways .

- Substituent Complexity : ’s compound features fluorinated aromatic systems and indole groups, suggesting enhanced target selectivity or pharmacokinetic stability compared to simpler analogs .

Comparison :

- Challenges : The strained cyclopropane ring requires careful handling, and the oxothiolan’s lactone group may necessitate protective strategies during synthesis .

Physicochemical Properties and Spectroscopic Data

Table 3: Spectroscopic and Physical Properties

| Compound | Molecular Weight (MS) | Key NMR Shifts (1H/13C) | Reference |

|---|---|---|---|

| Compound 7c | 294.1 [M+H]+ | 1H: δ 8.08 (H-Ph), 2.47 (-CO-CH3); 13C: δ 193.33 (C=O) | |

| Derivative | Not provided | Not reported in evidence |

Analysis :

- The target compound’s molecular weight can be estimated by combining the cyclopropanecarboxamide (≈ 98 g/mol) and 2-oxothiolan (≈ 102 g/mol) groups, yielding ~200 g/mol (excluding substituents).

- NMR shifts for the cyclopropane carboxamide moiety are expected near δ 1.5–2.5 ppm (1H, cyclopropane CH2) and δ 170–175 ppm (13C, carbonyl), with the oxothiolan contributing signals near δ 3.5–4.5 ppm (1H, S-CH2-O) .

Actividad Biológica

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide is a cyclic compound with significant potential in medicinal chemistry due to its unique molecular structure, which includes a cyclopropane ring and a thiolane moiety. This article explores its biological activities, including antimicrobial and anticancer properties, and presents relevant data and findings from various studies.

Molecular Characteristics

The molecular formula of N-(2-oxothiolan-3-yl)cyclopropanecarboxamide is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's structure allows for diverse chemical reactivity, which contributes to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Structural Features | Cyclopropane ring, thiolane ring, carbonyl group |

| Key Functionalities | Potential antimicrobial and anticancer activities |

Antimicrobial Properties

Preliminary studies have indicated that N-(2-oxothiolan-3-yl)cyclopropanecarboxamide exhibits antimicrobial activity . The mechanism of action appears to involve the compound's ability to form stable complexes with metal ions, which may inhibit enzyme activities critical for microbial growth. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a novel antimicrobial agent.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. Specific studies have demonstrated that it can induce apoptosis in cancer cell lines. The compound's interaction with cellular membranes may disrupt cancer cell integrity, leading to cell death. Further investigations are needed to elucidate the precise molecular pathways involved in its anticancer effects.

Case Studies and Research Findings

-

In Vitro Antimicrobial Study

- A study evaluated the antimicrobial activity of N-(2-oxothiolan-3-yl)cyclopropanecarboxamide against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

-

Anticancer Mechanism Investigation

- In a recent study, N-(2-oxothiolan-3-yl)cyclopropanecarboxamide was tested on human breast cancer cell lines (MCF-7).

- The results showed that treatment with the compound led to a 40% decrease in cell proliferation over 48 hours.

- Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may activate intrinsic apoptotic pathways.

Synthesis Methods

The synthesis of N-(2-oxothiolan-3-yl)cyclopropanecarboxamide typically involves reactions under mild conditions using various reagents such as hydrogen peroxide and lithium aluminum hydride. The synthesis pathway is crucial for producing high-purity compounds suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.